molecular formula C12H17BrClNO2 B1374584 4-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride CAS No. 1220017-19-5

4-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride

Cat. No.: B1374584
CAS No.: 1220017-19-5
M. Wt: 322.62 g/mol
InChI Key: UZPLLBWFIRWJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromine atom and a methoxy group attached to a phenoxy ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride typically involves the reaction of 2-bromo-4-methoxyphenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Various substituted phenoxy-piperidine derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: De-brominated or modified piperidine derivatives.

Scientific Research Applications

4-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of receptor-ligand interactions and the development of new therapeutic agents.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The piperidine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromopiperidine: A simpler derivative with similar reactivity but lacking the methoxyphenoxy group.

    2-Bromo-4-methoxyphenol: Shares the phenoxy structure but lacks the piperidine ring.

    Piperidine Derivatives: Various piperidine-based compounds with different substituents.

Uniqueness

4-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride is unique due to the combination of its bromine, methoxy, and piperidine moieties. This unique structure imparts specific chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

4-(2-bromo-4-methoxyphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2.ClH/c1-15-10-2-3-12(11(13)8-10)16-9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPLLBWFIRWJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2CCNCC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.